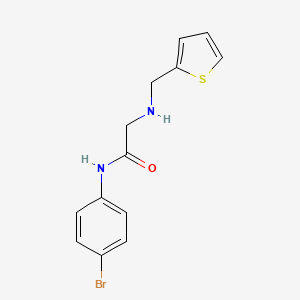

n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide

Description

N-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide is a bromophenyl-substituted acetamide derivative featuring a thiophene-methylamino side chain. This compound belongs to a broader class of acetamides known for diverse pharmacological activities, including antimicrobial, antimycobacterial, and receptor agonist properties . The 4-bromophenyl group contributes to enhanced lipophilicity and electronic effects, which are critical for biological interactions . The thiophene moiety, a heteroaromatic ring, is associated with improved binding affinity in medicinal chemistry, as seen in analogs with antimycobacterial activity .

Properties

Molecular Formula |

C13H13BrN2OS |

|---|---|

Molecular Weight |

325.23 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-(thiophen-2-ylmethylamino)acetamide |

InChI |

InChI=1S/C13H13BrN2OS/c14-10-3-5-11(6-4-10)16-13(17)9-15-8-12-2-1-7-18-12/h1-7,15H,8-9H2,(H,16,17) |

InChI Key |

UZCSDOLWGCOQGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CNCC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide typically involves the reaction of 4-bromoaniline with thiophen-2-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide can serve as a building block for more complex molecules

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the bromophenyl and thiophene groups may enhance the compound’s ability to interact with biological targets.

Industry

In the material science industry, this compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of n-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions, while the thiophene ring can participate in electron-donating or -withdrawing processes, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Antimicrobial Activity

- Electron-Withdrawing Groups: Compounds with –Br, –Cl, or –NO₂ at ortho, meta, or para positions on aromatic rings exhibit lower MIC values (13–27 µmol/L) against pathogens like S. aureus and E. coli compared to non-halogenated analogs . The bromophenyl group in the title compound likely enhances membrane penetration due to increased lipophilicity .

- Thiazole vs. Thiophene Moieties : Thiazole-containing analogs (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives) show superior antimicrobial potency over simple thiophene derivatives, possibly due to additional hydrogen-bonding interactions .

Receptor Agonist Activity

- FPR2 Specificity: Pyridazinone derivatives of N-(4-bromophenyl)acetamide, such as those with 4-methoxybenzyl groups, act as selective FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils. This contrasts with mixed FPR1/FPR2 activity in analogs lacking the methoxy group .

Structural Flexibility

- Thiophene vs. Triazole Substituents: Triazole derivatives (e.g., N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) introduce rigid, planar structures that may improve DNA intercalation or enzyme inhibition, unlike the more flexible thiophene-methylamino side chain .

Biological Activity

N-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure:

- Molecular Formula: C12H12BrN2OS

- Molecular Weight: 300.2 g/mol

The compound features a bromophenyl group and a thiophene moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with thiophen-2-ylmethylamine in the presence of a base. The process is generally straightforward, yielding the target compound with moderate to high purity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and bromophenyl groups exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several derivatives, including this compound, against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results indicate that the compound has promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. Notably, it showed significant cytotoxic effects against estrogen receptor-positive breast cancer cells (MCF7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15 µM |

| HeLa (cervical cancer) | 25 µM |

| A549 (lung cancer) | 30 µM |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism:

- Anticancer Mechanism:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against a panel of pathogens, reinforcing the importance of the thiophene moiety in enhancing biological activity .

Case Study 2: Anticancer Potential

In another investigation, compounds were assessed for their anticancer properties using MCF7 cells. The results indicated that modifications to the bromophenyl group significantly influenced cytotoxicity, suggesting that structural optimization could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(4-Bromophenyl)-2-((thiophen-2-ylmethyl)amino)acetamide?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base at 273 K . Purification often involves column chromatography with mobile phases like cyclohexane/dichloromethane/methanol (10:18:2) or slow evaporation from ethanol/methylene chloride for crystallization . Catalytic hydrogenation (10% Pd/C in ethanol) is used for reducing nitro or cyano groups in intermediates .

Q. How is structural characterization performed for this compound and its derivatives?

- Techniques :

- NMR Spectroscopy : Use deuterated solvents (DMSO-d₆) to confirm proton environments (e.g., NH peaks at δ 10.09–10.29 ppm for amide protons) and carbon assignments (e.g., carbonyl carbons at ~167–170 ppm) .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-difluorophenyl in analogues) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) to validate packing stability .

- IR Spectroscopy : Identify carbonyl (1714 cm⁻¹) and amide (1604 cm⁻¹) stretches to confirm functional groups .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its antimicrobial activity?

- Key Findings :

- Substituent Effects : Electron-withdrawing groups (–Br, –Cl, –NO₂) at para positions enhance activity against S. aureus and E. coli by increasing lipophilicity (logP > 3.0), facilitating membrane penetration . For example, MICs for halogenated derivatives range from 13–27 µM, outperforming non-halogenated analogues .

- Hydrogen Bonding : Derivatives with ≤1 hydrogen-bond donor exhibit higher activity due to reduced polarity, as seen in SP1–SP12 analogues .

Q. How does this compound interact with formyl peptide receptors (FPRs) in pharmacological studies?

- Mechanistic Insights :

- FPR2 Agonism : Pyridazinone derivatives of the compound activate calcium mobilization and chemotaxis in human neutrophils via FPR2, with EC₅₀ values < 10 µM. Specificity is modulated by substituents (e.g., 4-methoxybenzyl groups enhance FPR2 selectivity over FPR1) .

- Assay Design : Use FPR-transfected HL60/RBL-2H3 cells for calcium flux assays (Fluo-4 AM dye) and chemotaxis studies (Boyden chambers) .

Q. How can computational modeling optimize its bioactivity?

- Approaches :

- QSAR Modeling : Correlate logP, polar surface area (PSA < 90 Ų), and substituent Hammett constants (σ) with antimicrobial IC₅₀ values .

- Molecular Docking : Simulate binding to FPR2 (PDB ID: 6OMM) or α-glucosidase (PDB ID: 2ZE0) to identify critical interactions (e.g., π-π stacking with bromophenyl groups) .

- ADMET Predictions : Use tools like SwissADME to assess blood-brain barrier permeability (TPSA > 80 Ų reduces CNS penetration) .

Q. How should researchers resolve contradictions in reported MIC values across studies?

- Strategies :

- Standardized Testing : Ensure consistent inoculum size (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar for bacteria; RPMI-1640 for fungi) .

- Structural Validation : Confirm batch purity via HPLC (≥95%) and LC-MS to rule out degradation products .

- Comparative Studies : Re-test analogues with conflicting data (e.g., 4-nitrophenyl vs. 3-chlorophenyl derivatives) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.